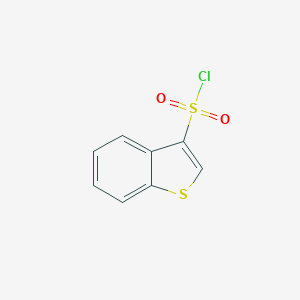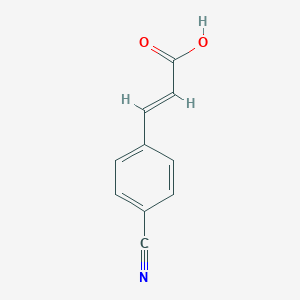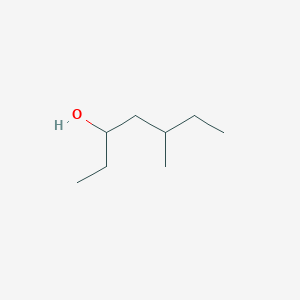
Reactive Red 4
概要
説明
Reactive Red 4 (RR4) is a polar dyestuff used in various industrial applications, particularly in the textile industry for coloring purposes. It is one of the reactive dyes, which are known for their ability to form covalent bonds with fibers, resulting in vibrant colors that are more resistant to washing and light. The presence of RR4 in the environment, particularly in water bodies, is a concern due to its potential toxicity and the challenges associated with its removal from wastewater .
Synthesis Analysis
While the specific synthesis of RR4 is not detailed in the provided papers, the general process of synthesizing reactive dyes often involves creating azo compounds through diazo reactions and coupling them with various substrates. The synthesis can be tailored to produce dyes with different properties by selecting different diazo components and substituents, which can affect the dye's substantivity, reactivity, and fixation properties .
Molecular Structure Analysis
The molecular structure of RR4 is not explicitly described in the provided papers. However, reactive dyes typically contain chromophores, auxochromes, and a reactive group. The chromophore is responsible for the dye's color, auxochromes modify the intensity of the color, and the reactive group allows the dye to form a covalent bond with the fiber. The presence of sulfonic acid groups in the dye molecules is common, which increases their solubility in water and allows for better interaction with the fibers .
Chemical Reactions Analysis
RR4 undergoes various chemical reactions, particularly when it is being fixed onto fibers. The reactive groups in the dye react with functional groups on the fiber, such as hydroxyl or amino groups, forming strong covalent bonds. This reaction is typically done in an alkaline medium to facilitate the bonding process. The presence of other dyes can affect the reactivity and fixation of RR4, as they may compete for the same binding sites on the fibers or adsorbents .
Physical and Chemical Properties Analysis
The physical and chemical properties of RR4 are influenced by its molecular structure. The presence of sulfonate groups in RR4 contributes to its water solubility and its anionic nature in aqueous solutions. The adsorption capacity of RR4 onto various adsorbents, such as coke waste and immobilized Corynebacterium glutamicum, is affected by the pH of the solution, with higher adsorption capacities observed at lower pH levels. This is due to the increased protonation of amine groups on the adsorbents, which can interact electrostatically with the anionic dye molecules. The presence of other ions in the solution can also affect the adsorption process, although RR4's uptake was found to be not significantly affected by high salt concentrations .
Relevant Case Studies
Several case studies have been conducted to understand the behavior of RR4 in different contexts. For instance, the competition of RR4 with other dyes during the biosorption process was studied, revealing that the presence of RR4 can severely affect the biosorption of other dyes like Reactive Blue 4. This suggests that the treatment of wastewater containing multiple dyes requires careful consideration of the interactions between different dye molecules . Another study developed a new method for the extraction and analysis of RR4 from water, which is crucial for environmental monitoring and the development of wastewater treatment strategies . Additionally, the adsorption performance of coke waste for the removal of RR4 was evaluated, indicating its potential as an economical adsorbent for dye removal .
科学的研究の応用
Extraction and Analysis Methods
Reactive Red 4, a polar dyestuff, can be effectively extracted from aqueous solutions using cyclohexanol and subsequently separated by HPLC. This method is sensitive enough to detect concentrations as low as 1 ppb and is applicable to this compound and its derivatives (Schramm, Hirsch, Twele, & Hutzinger, 1988).
Photocatalytic Degradation Studies
Photocatalytic degradation of azo dyes like this compound has been optimized using response surface methodology. Factors like the amount of TiO2, dye concentration, and UV intensity significantly affect the color removal efficiency in this process (Cho & Zoh, 2007).
Decolorization in Wastewater Treatment
Decolorization of textile dyes, including this compound, has been achieved using white-rot fungi. This method effectively reduces the absorbance at the wavelength where the dye absorbs maximally, indicating significant decolorization (Nilsson et al., 2006).
Biosorption Studies
Studies have shown that biosorption of dyes like this compound can be effectively conducted using immobilized Corynebacterium glutamicum. The binding efficiency varies with pH and the presence of other competing dyes (Vijayaraghavan & Yun, 2008).
Adsorption Behavior on Activated Carbon
Activated carbon demonstrates high adsorption capacity for this compound, with the maximum capacity observed at pH 7.0 and 298 K. The adsorption is influenced by factors like pH, ionic strength, and temperature (Al-Degs, El‐Barghouthi, El-Sheikh, & Walker, 2008).
Cathodic Stripping Voltammetry for Analysis
This compound can be detected at nanomolar levels using cathodic stripping voltammetry, offering a sensitive method for analyzing this dye and its derivatives (Guaratini, Fogg, & Zanoni, 2001).
Electrochemical Oxidation and Degradation
The electrochemical oxidation of this compound has been studied, revealing effective decolorization and partial mineralization of the dye, suggesting potential applications in wastewater treatment (Carneiro et al., 2005).
Biodegradation by Bacterial Strains
Pseudomonas sp. SUK1 has been found to effectively biodegrade and detoxify this compound, indicating its potential for eco-friendly wastewater treatment applications (Kalyani, Telke, Dhanve, & Jadhav, 2009).
Adsorption by Coke Waste
Coke waste has been identified as an effective adsorbent for this compound, with primary amine groups likely serving as binding sites. This suggests a potentially economical method for dye removal in industrial applications (Won et al., 2006).
Safety and Hazards
将来の方向性
While specific future directions for Reactive Red 4 were not found in the retrieved documents, it is worth noting that research is ongoing in the field of dyes and their applications. For instance, this compound has been used in studies investigating the photocatalytic degradation of other dyes , suggesting potential future directions in environmental remediation and wastewater treatment.
作用機序
Target of Action
Cibacron Brilliant Red 3B-A, also known as Reactive Red 4, primarily targets chitosan . Chitosan is a natural polymer produced by numerous organisms like fungi, arthropods, crustaceans, insects, and mollusks . It is the only naturally sourced polymer that can be protonated in acidic conditions, making it positively charged . This polycationic character is crucial in many applications, such as forming polyplexes with negatively charged nucleic acids for gene delivery, facilitating interaction with negatively charged mucosa and cell membranes for drug delivery vehicles, and interacting with crosslinking agents to form hydrogels .
Mode of Action
Cibacron Brilliant Red 3B-A interacts with chitosan to form micro- to nanometer-sized aggregates, depending on their charge ratio . This interaction induces several photophysical changes in Cibacron Brilliant Red 3B-A, including a bathochromic band shift, emission at 600 nm, and emission quenching at 360 nm . These changes are also induced, albeit less intensely, by the chitosan monomer glucosamine and poly (allylamine) hydrochloride, both of which contain amino groups .
Biochemical Pathways
The interaction between Cibacron Brilliant Red 3B-A and chitosan affects the absorbance spectrum of the dye, a phenomenon known as metachromasy . This effect was initially used in microscopy for specifically staining tissues but was later found to occur when many dyes interact with polyelectrolytes of opposite charge in solution .
Result of Action
The interaction between Cibacron Brilliant Red 3B-A and chitosan results in the formation of aggregates that exhibit unique photophysical properties . These aggregates have a twisted, chiral structure, as suggested by the chitosan-induced circular dichroism in Cibacron Brilliant Red 3B-A . The low linear charge density of chitosan and its chiral conformation are considered responsible for the enhanced photophysical response of Cibacron Brilliant Red 3B-A interacting with the polycation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cibacron Brilliant Red 3B-A. For instance, the dye’s interaction with chitosan and the resulting changes in its photophysical properties depend on their charge ratio . .
特性
IUPAC Name |
tetrasodium;5-benzamido-3-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClN8O14S4.4Na/c33-30-37-31(34-18-6-9-20(10-7-18)56(44,45)46)39-32(38-30)35-19-8-11-24(58(50,51)52)22(14-19)40-41-27-25(59(53,54)55)13-17-12-21(57(47,48)49)15-23(26(17)28(27)42)36-29(43)16-4-2-1-3-5-16;;;;/h1-15,42H,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,34,35,37,38,39);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZJNUDPZLPKAR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19ClN8Na4O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16480-43-6 (Parent) | |
| Record name | Cibacron brilliant red 3B-A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017681504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40889391 | |
| Record name | C.I. Reactive Red 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
995.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17681-50-4 | |
| Record name | Cibacron brilliant red 3B-A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017681504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[2-[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-4-hydroxy-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Reactive Red 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium 5-(benzoylamino)-3-[[5-[[4-chloro-6-[(4-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



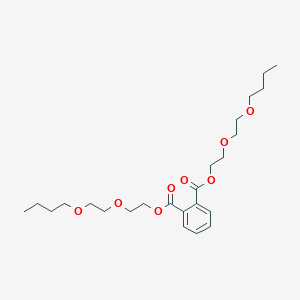
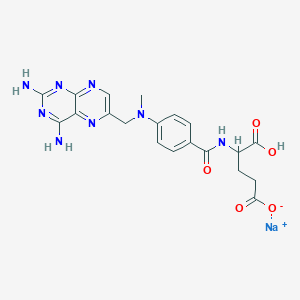
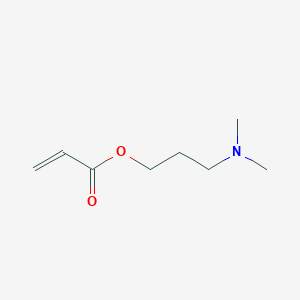
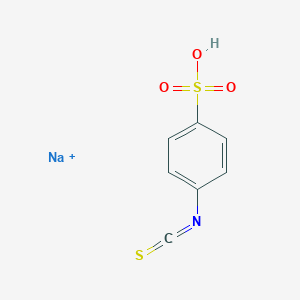
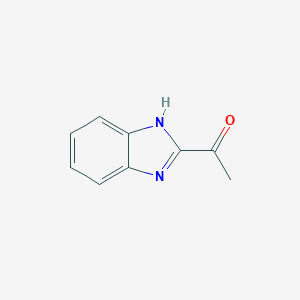

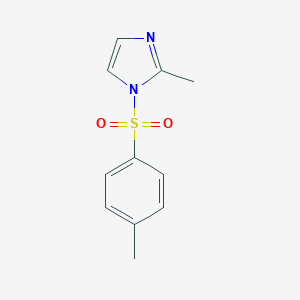
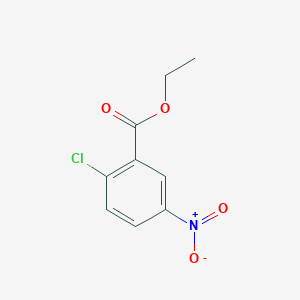
![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
